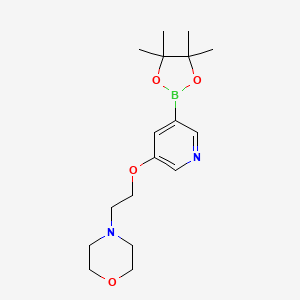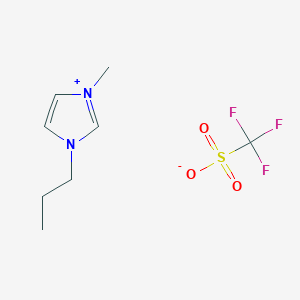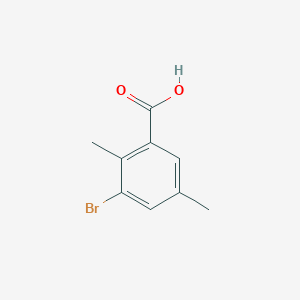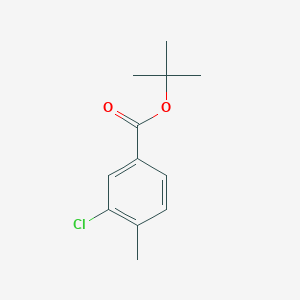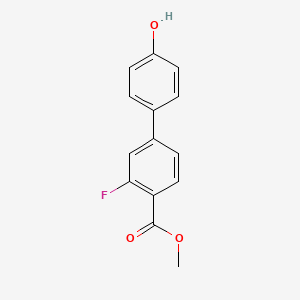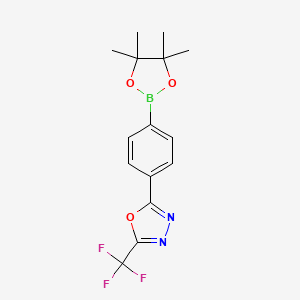
4-(Trifluoromethylsulfinyl)bromobenzene
説明
4-(Trifluoromethylsulfinyl)bromobenzene (TFMSB) is a synthetic compound that has been used in a variety of scientific research applications. It is a trifluoromethylsulfinyl derivative of bromobenzene, which is an aromatic compound composed of a benzene ring with a bromine atom attached. TFMSB has been studied for its potential use in a variety of biochemical and physiological processes.
科学的研究の応用
4-(Trifluoromethylsulfinyl)bromobenzene has been used in a variety of scientific research applications, such as drug discovery and development, cell signaling, and enzyme inhibition. For example, it has been used to study the effects of enzyme inhibitors on cell signaling pathways, as well as to investigate the effects of drug candidates on various biochemical processes. It has also been used to study the effects of various drugs on cellular metabolism and the mechanisms of drug action.
作用機序
The mechanism of action of 4-(Trifluoromethylsulfinyl)bromobenzene is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an inhibitor of certain cell-signaling pathways, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Trifluoromethylsulfinyl)bromobenzene are not fully understood. However, it is believed to have an inhibitory effect on certain enzymes and cell-signaling pathways. It has also been shown to have an inhibitory effect on the metabolism of certain drugs, as well as on the expression of certain genes.
実験室実験の利点と制限
The use of 4-(Trifluoromethylsulfinyl)bromobenzene in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also a stable compound, making it suitable for use in a variety of laboratory experiments. Additionally, it has been shown to have an inhibitory effect on certain enzymes and cell-signaling pathways, making it useful for studying the effects of drugs and other compounds on these pathways.
However, there are some limitations to its use in laboratory experiments. For example, it is not possible to study the effects of 4-(Trifluoromethylsulfinyl)bromobenzene on the metabolism of certain drugs, as it is not metabolized by the body. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on certain biochemical and physiological processes.
将来の方向性
There are several potential future directions for research on 4-(Trifluoromethylsulfinyl)bromobenzene. These include further investigation of its mechanism of action, as well as its effects on various biochemical and physiological processes. Additionally, further research could be done to investigate the effects of 4-(Trifluoromethylsulfinyl)bromobenzene on the metabolism of certain drugs, as well as its potential use in drug discovery and development. Additionally, further research could be done to investigate the effects of 4-(Trifluoromethylsulfinyl)bromobenzene on gene expression and cell signaling pathways. Finally, research could be done to investigate the potential use of 4-(Trifluoromethylsulfinyl)bromobenzene in the development of new therapeutic agents.
特性
IUPAC Name |
1-bromo-4-(trifluoromethylsulfinyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLGHMIQBPSSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-[(trifluoromethyl)sulfinyl]- | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)



![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%](/img/structure/B6322992.png)

